molecular formula C18H25F2N5 B7117653 N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine

Cat. No.: B7117653
M. Wt: 349.4 g/mol
InChI Key: BWWBOURCUCUFHQ-UHFFFAOYSA-N
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Description

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a difluorophenyl group, and a tert-butyltetrazole moiety

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N5/c1-17(2,3)25-23-16(22-24-25)12-21-18(9-5-4-6-10-18)14-8-7-13(19)11-15(14)20/h7-8,11,21H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWBOURCUCUFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC2(CCCCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the difluorophenyl group. The tert-butyltetrazole moiety is then attached through a series of reactions that may include nucleophilic substitution and cyclization. Common reagents used in these reactions include halogenated cyclohexanes, difluorobenzene derivatives, and azide compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine: shares structural similarities with other tetrazole-containing compounds and difluorophenyl derivatives.

    N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-dichlorophenyl)cyclohexan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-dimethylphenyl)cyclohexan-1-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl group and the tert-butyltetrazole moiety can enhance its stability, reactivity, and potential interactions with biological targets.

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